3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole

Descripción general

Descripción

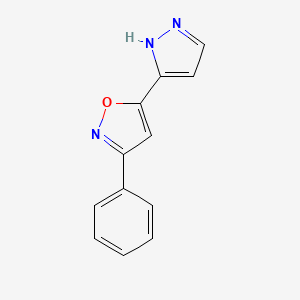

3-fenil-5-(1H-pirazol-3-il)isoxazol es un compuesto orgánico que pertenece a la clase de benceno y derivados sustituidos. Es una molécula pequeña con una fórmula molecular de C12H9N3O y un peso molecular de 211.219 Da . Este compuesto se caracteriza por su estructura heterocíclica aromática, que incluye un anillo de benceno, un anillo de pirazol y un anillo de isoxazol .

Métodos De Preparación

La síntesis de 3-fenil-5-(1H-pirazol-3-il)isoxazol se puede lograr a través de varias rutas sintéticas. Un método común involucra la condensación de aldehídos aromáticos sustituidos con tosilhidrazina, seguida de ciclo adición con alquinos terminales . Este procedimiento de una sola olla y tres componentes es eficiente y general, lo que lo hace adecuado para la preparación de pirazoles 3,5-disustituidos . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

3-fenil-5-(1H-pirazol-3-il)isoxazol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las reacciones de sustitución pueden involucrar nucleófilos como haluros o aminas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole exhibits several pharmacological activities, making it a compound of interest in drug development:

- Anti-inflammatory Activity : It has been shown to inhibit hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in the production of prostaglandins that mediate inflammation .

- Antitumor Potential : Research indicates that derivatives of isoxazole compounds can exhibit significant antitumor activity through various mechanisms, including apoptosis induction in cancer cells .

- Immunomodulatory Effects : The compound has been studied for its ability to modulate immune responses, potentially useful in treating autoimmune diseases .

Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammation in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory diseases .

Study 2: Antitumor Activity

In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Mecanismo De Acción

El mecanismo de acción de 3-fenil-5-(1H-pirazol-3-il)isoxazol implica su interacción con objetivos moleculares específicos y vías. Por ejemplo, se ha demostrado que inhibe la hematopoyética prostaglandina D sintasa, una enzima involucrada en la producción de prostaglandinas . Esta inhibición puede conducir a efectos antiinflamatorios al reducir los niveles de prostaglandinas proinflamatorias. El compuesto también puede interactuar con otros objetivos moleculares, dependiendo de su estructura específica y grupos funcionales .

Comparación Con Compuestos Similares

3-fenil-5-(1H-pirazol-3-il)isoxazol se puede comparar con otros compuestos similares, como 5-metil-3-fenil-4-(1H-pirazol-5-il)isoxazol . Si bien ambos compuestos comparten una estructura central similar, la presencia de diferentes sustituyentes puede conducir a variaciones en sus propiedades químicas y biológicas. Por ejemplo, el grupo metilo en 5-metil-3-fenil-4-(1H-pirazol-5-il)isoxazol puede influir en su reactividad y actividad farmacológica en comparación con 3-fenil-5-(1H-pirazol-3-il)isoxazol . Otros compuestos similares incluyen varios pirazoles e isoxazoles sustituidos, que pueden exhibir propiedades únicas en función de sus sustituyentes específicos .

Actividad Biológica

3-Phenyl-5-(1H-pyrazol-3-YL)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a fused isoxazole and pyrazole ring structure, which is known to enhance biological activity through various mechanisms. The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate hydrazones with isoxazole derivatives. Recent advancements have focused on environmentally friendly methods that utilize multicomponent reactions to improve yields and reduce waste .

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrazole and isoxazole, including this compound, exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxic effects are often evaluated using assays such as MTT, with IC50 values indicating the concentration required to inhibit cell growth by 50% .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Similar Pyrazole Derivative | A549 | 26 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that these compounds can stabilize human red blood cell membranes, suggesting their efficacy in reducing inflammation .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against various bacterial and fungal strains. Its efficacy as an antibacterial agent has been reported in studies where it exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the anticancer activity of a series of pyrazole derivatives against Hep-2 and P815 cell lines. Among these, compounds similar to this compound showed significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, indicating promising therapeutic potential in cancer treatment .

Case Study 2: Anti-inflammatory Action

In another investigation, the anti-inflammatory effects were quantified using the HRBC membrane stabilization method at varying doses (100 μg, 500 μg, and 1000 μg). The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications at specific positions on the isoxazole and pyrazole rings can significantly influence biological activity. For example, substituents on the phenyl ring have been shown to enhance anticancer potency while maintaining low toxicity levels in normal cells. This relationship underscores the importance of chemical modifications in drug design .

Propiedades

IUPAC Name |

3-phenyl-5-(1H-pyrazol-5-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-4-9(5-3-1)11-8-12(16-15-11)10-6-7-13-14-10/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSSTOPJERVMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.